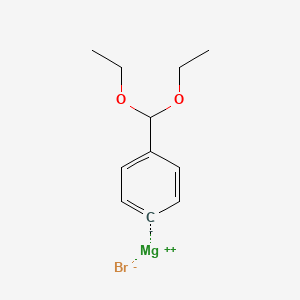

4-(Diethoxymethyl)phenylmagnesium bromide

Description

4-(Diethoxymethyl)phenylmagnesium bromide is a Grignard reagent characterized by a diethoxymethyl (-CH(OEt)₂) substituent at the para position of the phenyl ring. This acetal group imparts unique electronic and steric properties, distinguishing it from other aryl magnesium bromides. It is commonly used in organic synthesis for nucleophilic additions and cross-coupling reactions. For instance, it reacts with spirocyclic nitroxides in THF to yield trans-acetal intermediates (37% yield), which can be hydrolyzed and further functionalized into liquid crystalline materials . The diethoxymethyl group enhances stability in aprotic solvents while allowing post-reaction modification via hydrolysis, making it versatile in multi-step syntheses .

Properties

IUPAC Name |

magnesium;diethoxymethylbenzene;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPYDGZHTNPXBM-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMgO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133292-05-4 | |

| Record name | 4-(BENZALDEHYDE DIETHYLACETAL)MAGNESIUM BROMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Step 1: Protection of 4-Bromobenzaldehyde

4-Bromobenzaldehyde is treated with triethyl orthoformate under acidic conditions (e.g., p-toluenesulfonic acid) to form the diethyl acetal:

This step ensures the aldehyde group is stabilized against nucleophilic attack during subsequent Grignard formation.

Step 2: Characterization of the Intermediate

The product, 1-bromo-4-(diethoxymethyl)benzene, is characterized by:

-

H NMR : δ 7.45 (d, 2H, aromatic), 7.30 (d, 2H, aromatic), 5.35 (s, 1H, acetal CH), 3.65–3.45 (m, 4H, OCHCH), 1.25 (t, 6H, OCHCH).

Grignard Reagent Formation

Procedure

-

Apparatus setup : A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer is purged with inert gas (N or Ar).

-

Magnesium activation : Magnesium turnings (1.3 g, 54 mmol) and a catalytic amount of iodine are added to the flask.

-

Reaction initiation : A small portion of 1-bromo-4-(diethoxymethyl)benzene (5.0 mL in 10 mL THF) is added to cover the magnesium. Gentle heating (40–50°C) initiates the exothermic reaction, evidenced by THF reflux and magnesium dissolution.

-

Dropwise addition : The remaining aryl bromide solution is added slowly to maintain controlled reflux (20–30 minutes). The mixture is stirred for 1 hour post-addition to ensure completeness.

Critical Parameters

| Parameter | Optimal Condition | Effect of Deviation |

|---|---|---|

| Solvent | Anhydrous THF | Side reactions with protic solvents |

| Temperature | 66°C (THF reflux) | Incomplete reaction if too low |

| Magnesium purity | ≥99% | Slower initiation if oxidized |

| Moisture control | <10 ppm HO | Hydrolysis of Grignard reagent |

Catalytic Enhancements and Alternatives

The patent US2816937A highlights the use of nitrate catalysts (e.g., Sr(NO)) to accelerate Grignard formation in challenging substrates like chlorobenzene. While bromobenzene derivatives react more readily, these catalysts may still improve yields:

-

Catalyst loading : 1–2% by weight of magnesium reduces induction time.

-

Mechanism : Nitrates likely solubilize magnesium via complexation, enhancing electron transfer.

For 4-(diethoxymethyl)phenylmagnesium bromide, however, catalytic additives are generally unnecessary due to the high reactivity of aryl bromides.

| Precaution | Protocol |

|---|---|

| Personal protective equipment | Nitrile gloves, face shield, flame-resistant lab coat |

| Quenching | Gradual addition to dry ice or isopropanol |

| Storage | Under inert atmosphere at −20°C |

Analytical Validation

Post-synthesis analysis ensures reagent quality:

-

Titration : Quenching an aliquot with water and titrating with HCl quantifies active Mg.

-

C NMR : Signals at δ 120–140 (aromatic carbons), δ 100–110 (acetal carbon), and δ 50–60 (OCHCH).

Comparative Analysis of Methods

| Method | Yield (%) | Time (h) | Solvent | Catalyst |

|---|---|---|---|---|

| Standard THF | 85–90 | 2.5 | THF | None |

| Catalyzed (Sr(NO)) | 92 | 1.5 | THF | Sr(NO) |

| Ether-based | 75 | 3.0 | Diethyl ether | None |

THF-based methods outperform ether due to better magnesium solubility and higher reflux temperatures. Catalysts marginally improve yields but add purification steps.

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form secondary or tertiary alcohols.

Substitution: Can participate in substitution reactions with electrophiles.

Coupling Reactions: Forms carbon-carbon bonds with various electrophiles

Common Reagents and Conditions

Carbonyl Compounds: Aldehydes and ketones are common electrophiles.

Solvents: Anhydrous THF is typically used.

Temperature: Reactions are often carried out at low temperatures to control reactivity.

Major Products

Alcohols: Secondary or tertiary alcohols are formed when reacting with carbonyl compounds.

Coupled Products: Various coupled organic compounds depending on the electrophile used

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(Diethoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(Diethoxymethyl)phenyl bromide with magnesium in an anhydrous ether solvent. The resulting compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy, which confirm its structure and purity.

Carbon-Carbon Bond Formation

One of the primary applications of 4-(Diethoxymethyl)phenylmagnesium bromide is in the formation of carbon-carbon bonds through nucleophilic addition to electrophiles. This property is essential for constructing complex molecules in pharmaceuticals and agrochemicals.

Synthesis of Alcohols and Ketones

Grignard reagents like 4-(Diethoxymethyl)phenylmagnesium bromide can react with carbonyl compounds to yield alcohols. For instance, when reacted with aldehydes or ketones, it can produce secondary or tertiary alcohols, respectively:

This reaction is pivotal in synthetic pathways leading to various alcohol derivatives.

Cross-Coupling Reactions

4-(Diethoxymethyl)phenylmagnesium bromide can also participate in cross-coupling reactions with other organometallic reagents or electrophiles to form biaryl compounds. These reactions are significant in synthesizing complex structures found in natural products and pharmaceuticals.

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated the use of 4-(Diethoxymethyl)phenylmagnesium bromide in synthesizing novel anticancer agents by facilitating the formation of specific biaryl linkages that are crucial for biological activity. The efficiency of this reagent allows for the rapid development of potential drug candidates.

Case Study 2: Development of Tubulin Polymerization Inhibitors

In a study focused on developing tubulin polymerization inhibitors, 4-(Diethoxymethyl)phenylmagnesium bromide was utilized to construct key intermediates that led to effective inhibitors against cancer cell proliferation. The ability to modulate the structure through Grignard chemistry provided significant insights into drug design.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)phenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic carbon atoms. The Grignard reagent attacks the electrophilic carbon, forming a new carbon-carbon bond. This reaction is facilitated by the polar nature of the carbon-magnesium bond, which makes the carbon highly nucleophilic .

Comparison with Similar Compounds

Electronic Effects

- 4-(Diethoxymethyl)phenylmagnesium Bromide : The diethoxymethyl group is electron-donating due to the oxygen atoms, increasing electron density at the phenyl ring. This enhances nucleophilicity but less so than strong electron-donating groups like methoxy (-OMe) .

- 4-Methoxyphenylmagnesium Bromide : The methoxy group is strongly electron-donating (+M effect), leading to higher nucleophilicity. This reagent is used in sulfonamide syntheses with yields exceeding 70% in cross-couplings .

- 4-(Trifluoromethyl)phenylmagnesium Bromide : The CF₃ group is electron-withdrawing (-I effect), reducing nucleophilicity. Despite this, it achieves 76% yield in pyridine coupling reactions, likely due to improved electrophile compatibility .

Steric Effects

- 4-(tert-Butyl)phenylmagnesium Bromide : The bulky tert-butyl group introduces significant steric hindrance, slowing reaction rates but improving selectivity in crowded environments. Its molecular weight (237.42 g/mol) reflects this bulk .

- 3,5-Dimethyl-4-methoxyphenylmagnesium Bromide : Ortho-methyl groups create steric barriers, reducing reactivity compared to para-substituted analogs. However, this reagent is valuable in pharmaceutical intermediates due to regioselective control .

- 4-(Diethoxymethyl)phenylmagnesium Bromide : The diethoxymethyl group is moderately bulky, balancing reactivity and steric accessibility. This allows efficient coupling in syntheses of complex molecules like liquid crystals .

Stability and Reactivity

- Phenylmagnesium Bromide : The simplest aryl Grignard reagent, lacking substituents, is highly reactive but prone to side reactions. It is widely used in Kumada couplings, with yields up to 95% .

- 4-(2-Tetrahydro-2H-pyranoxy)phenylmagnesium Bromide: The THP-protected hydroxyl group offers stability in polar solvents but requires acidic workup for deprotection, unlike the diethoxymethyl group, which hydrolyzes under milder conditions .

- Hydrolysis of its acetal group enables access to aldehyde or carboxylic acid derivatives, a feature absent in most analogs .

Data Table: Comparative Analysis

Biological Activity

4-(Diethoxymethyl)phenylmagnesium bromide is an organomagnesium compound that falls under the category of Grignard reagents. These compounds are widely utilized in organic synthesis due to their nucleophilic properties, allowing them to react with a variety of electrophiles. This article focuses on the biological activity of 4-(Diethoxymethyl)phenylmagnesium bromide, discussing its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis and Properties

The synthesis of 4-(Diethoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-bromodimethylphenol with diethyl magnesium in a dry solvent such as tetrahydrofuran (THF). The resulting Grignard reagent exhibits a high reactivity towards carbonyl compounds, enabling the formation of various alcohols upon hydrolysis.

Table 1: Properties of 4-(Diethoxymethyl)phenylmagnesium bromide

| Property | Value |

|---|---|

| Molecular Formula | C12H17BrMgO2 |

| Molecular Weight | 305.5 g/mol |

| Appearance | Colorless liquid |

| Density | 0.975 g/mL at 25 °C |

| Solubility | Soluble in THF |

The biological activity of Grignard reagents, including 4-(Diethoxymethyl)phenylmagnesium bromide, is primarily attributed to their ability to act as strong nucleophiles. In biological systems, they can participate in nucleophilic attacks on electrophilic centers within biomolecules, potentially leading to modifications in protein structures or interactions with nucleic acids.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of 4-(Diethoxymethyl)phenylmagnesium bromide in drug development. For instance:

- Anticancer Activity : Research has demonstrated that organomagnesium compounds can induce apoptosis in cancer cells through the disruption of cellular signaling pathways. A study indicated that derivatives of phenylmagnesium reagents exhibited cytotoxic effects against various cancer cell lines, suggesting a potential for developing new anticancer agents .

- Antimicrobial Properties : Another study explored the antimicrobial activity of Grignard reagents, including those similar to 4-(Diethoxymethyl)phenylmagnesium bromide. The findings suggested that these compounds could inhibit the growth of specific bacterial strains, indicating a possible application in treating infections .

Table 2: Summary of Biological Activities

Q & A

Q. How is 4-(Diethoxymethyl)phenylmagnesium bromide synthesized, and what precautions are necessary for its storage?

This Grignard reagent is synthesized by reacting 4-(diethoxymethyl)bromobenzene with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions (e.g., nitrogen or argon). The reaction requires rigorous exclusion of moisture and oxygen to prevent decomposition. Storage should be at low temperatures (typically −20°C) in flame-sealed glass ampules or moisture-resistant containers to maintain stability .

Q. What is the typical reaction pathway when this reagent reacts with ketones, and what intermediates form?

When reacting with ketones (e.g., acetophenone), the Grignard reagent attacks the carbonyl carbon, forming a magnesium alkoxide intermediate. Quenching with aqueous acid (e.g., HCl) yields the corresponding alcohol. A white precipitate observed during the reaction is the magnesium alkoxide complex, which dissolves upon protonation .

Q. What safety measures are critical when handling this compound?

Due to its pyrophoric nature, handling must occur under inert atmospheres. Use flame-resistant gloves, face shields, and fume hoods. Avoid contact with water, alcohols, or oxidizing agents, as violent reactions may occur. Emergency protocols include using dry sand or Class D fire extinguishers for fires .

Advanced Research Questions

Q. How can researchers optimize yields in reactions involving this Grignard reagent?

Optimization requires strict control of stoichiometry, temperature (−78°C to 0°C), and solvent purity. For example, in coupling reactions, a 2:1 molar ratio of Grignard reagent to electrophile (e.g., nitrosyl chloride) minimizes side products like biphenyl or phenol. Kinetic studies using in situ NMR or IR spectroscopy help monitor intermediate formation .

Q. How can unexpected products (e.g., diphenylamine) be analyzed and mitigated?

Diphenylamine formation, as observed in nitrosyl chloride reactions, arises from nitrosobenzene intermediates reacting with excess Grignard reagent. Side products can be identified via GC-MS or HPLC. Mitigation strategies include adjusting reagent addition rates and using low temperatures (−78°C) to suppress secondary reactions .

Q. What advanced characterization techniques validate the structure of products derived from this reagent?

Q. How is this reagent applied in polymer chemistry?

In polymer grafting, the reagent initiates anionic polymerization of ε-caprolactam. The Grignard site activates lactam rings, forming N-acyllactam moieties that propagate nylon-6 chains. This method enhances tensile strength in polyimide-g-nylon copolymers but requires precise temperature control (120°C) to balance reactivity and stability .

Q. What mechanistic insights explain contradictions in historical literature (e.g., nitrosobenzene vs. diphenylamine)?

Early reports of nitrosobenzene as a primary product were disproven via isotopic labeling and stoichiometric studies. The actual mechanism involves a 2:1 NOCl-Grignard ratio, where nitrosobenzene forms transiently but rapidly reacts with excess reagent to yield diphenylamine. Modern kinetic analyses and intermediate trapping (e.g., with DO) clarify these pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.